REACTION_CXSMILES
|
[CH:1]1([NH:4][C:5]([NH2:7])=[S:6])[CH2:3][CH2:2]1.[C:8](#[N:12])[CH2:9][C:10]#[N:11]>>[CH:1]1([N:4]2[C:10]([NH2:11])=[CH:9][C:8]([NH2:12])=[N:7][C:5]2=[S:6])[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)NC(=S)N
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as described in Preparation 12
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1C(N=C(C=C1N)N)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |